NBDHEX

GSTP1-1 GSTM2-2 isozyme selectivity

Choose NBDHEX for its unique, mechanism-based irreversible GSTP1-1 inhibition. Unlike reversible or peptidomimetic inhibitors (e.g., TLK series, ethacrynic acid), NBDHEX forms a stabilized σ-complex to evade MRP1-mediated efflux—validated to overcome MDR in H69AR lung cancer (LC₅₀ 4.5 μM) and P-gp-overexpressing leukemia. It is the essential reference standard for SAR studies and the inhibitor of choice when experimental design demands potent GSTM2-2 co-inhibition (IC₅₀ <0.01 μM) and extensive literature precedent in melanoma and osteosarcoma models. Note: antagonism with methotrexate.

Molecular Formula C12H15N3O4S
Molecular Weight 297.33 g/mol
Cat. No. B2805637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBDHEX
Molecular FormulaC12H15N3O4S
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)SCCCCCCO)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4S/c16-7-3-1-2-4-8-20-10-6-5-9(15(17)18)11-12(10)14-19-13-11/h5-6,16H,1-4,7-8H2
InChIKeyRGXYYAZGELLKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





NBDHEX for Research Procurement: A Validated Suicide Inhibitor of Glutathione S-Transferase P1-1 with Documented Anticancer Activity


NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol, CAS 787634-60-0) is a 7-nitro-2,1,3-benzoxadiazole (NBD) derivative that functions as a mechanism-based suicide inhibitor of glutathione S-transferase P1-1 (GSTP1-1), an enzyme overexpressed in numerous drug-resistant tumors [1]. Unlike reversible GST inhibitors that simply block catalytic activity, NBDHEX undergoes GSH-dependent conjugation within the enzyme active site to form a stabilized σ-complex at the C-4 position of the benzoxadiazole ring, resulting in irreversible enzyme inactivation [2]. This compound demonstrates a non-peptidomimetic structure distinct from GSH-conjugate analogs, enabling evasion of multidrug resistance protein (MRP) efflux pumps that typically extrude glutathione-conjugated chemotherapeutics [3].

Why NBDHEX Cannot Be Replaced by Generic GST Inhibitors or Later-Generation Analogs in Research Applications


Generic GST inhibitors such as ethacrynic acid, TLK117, or TLK199 exhibit fundamentally different mechanisms of action and selectivity profiles that preclude simple substitution in experimental systems. Ethacrynic acid is a reversible, non-selective GST inhibitor with diuretic off-target effects that confound in vivo interpretation [1]. The TLK series (GSH peptidomimetics) requires intracellular GSH conjugation for activation and remains susceptible to MRP-mediated efflux [2]. Critically, later-generation NBDHEX analogs (e.g., MC3181, compound 4n) were explicitly developed to address NBDHEX's specific limitations—namely poor aqueous solubility (~10-100× lower than optimized analogs) and high off-target affinity for GSTM2-2 (IC₅₀ ≤0.01 μM)—rather than to supersede its utility in all contexts [3]. Therefore, experimental selection among these compounds depends entirely on whether the research objective requires the specific pharmacological signature of NBDHEX (potent GSTM2-2 inhibition, validated MDR-overcoming activity, extensive literature precedent) versus the improved selectivity and solubility profiles of its analogs. The evidence presented below quantifies these differentiating characteristics.

NBDHEX Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs and In-Class Candidates


GST Isozyme Selectivity Profile: NBDHEX Exhibits 80× Higher Potency for GSTM2-2 Than GSTP1-1, a Distinctive Fingerprint Versus MC3181

NBDHEX demonstrates a unique isozyme inhibition fingerprint characterized by exceptionally high potency toward GSTM2-2 (IC₅₀ ≤0.01 μM), which is approximately 80-fold lower (more potent) than its IC₅₀ for the primary target GSTP1-1 (0.8 ± 0.1 μM) [1]. In contrast, the analog MC3181 shows a reversed selectivity profile with improved GSTP1-1 selectivity relative to GSTM2-2 [2]. This divergent selectivity is quantitatively defined by the Selectivity Index (IC₅₀ GSTP1-1 / IC₅₀ GSTM2-2), which is ≥80 for NBDHEX but substantially lower (more P1-1-selective) for MC3181 and optimized derivatives such as compound 4n, which was specifically engineered for improved selectivity toward GSTP1-1 and GSTM2-2 over other isoforms [3].

GSTP1-1 GSTM2-2 isozyme selectivity suicide inhibitor

Aqueous Solubility Limitation: NBDHEX Requires Solubility Optimization Relative to 10–100× More Water-Soluble Analogs

NBDHEX exhibits poor aqueous solubility that directly limits its in vivo bioavailability and necessitated the development of improved analogs [1]. A systematic structure-activity relationship (SAR) study of 39 NBDHEX analogs identified multiple compounds (8, 11, 17, 26–28, 34, 35) displaying 10–100 times increased water solubility compared to the parent compound [2]. This solubility deficit is a critical differentiator: while NBDHEX remains the most extensively characterized and literature-validated GSTP1-1 suicide inhibitor, its poor aqueous solubility constrains experimental designs requiring aqueous formulation without co-solvents (e.g., DMSO) or specialized delivery vehicles [3].

aqueous solubility formulation SAR NBDHEX analogs

Metabolic Stability and GSH Reactivity: NBDHEX Serves as Baseline for Benzamide Derivative (Compound 4) Optimization

The benzoyl ester prodrug of NBDHEX (compound 3) was developed to circumvent NBDHEX's GSH-dependent mechanism of action, exhibiting negligible reactivity toward GSH; however, compound 3 proved susceptible to rapid metabolic hydrolysis by carboxylesterases [1]. Replacement of the ester with an amide linkage produced compound 4 (N-(6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexyl)benzamide), which demonstrated stability to human liver microsomal carboxylesterases while retaining GSTP1-1–TRAF2 complex disruption capability independent of GSH levels [2]. Direct comparison established that compound 4 exhibited both higher stability in the presence of GSH and greater cytotoxicity toward A375 melanoma cells relative to NBDHEX (compound 1) and its analog compound 2 [3].

metabolic stability GSH reactivity carboxylesterase prodrug stability

Melanoma Cell Line Cytotoxicity: NBDHEX Demonstrates >100× Superior Cytotoxicity Versus Temozolomide in Me501 and A375 Cells

In direct cytotoxicity comparisons against human melanoma cell lines, NBDHEX exhibits IC₅₀ values in the low micromolar range (1.2 ± 0.1 μM for Me501 cells; 2.0 ± 0.2 μM for A375 cells) and is over 100 times more cytotoxic to these cell lines than the standard-of-care chemotherapeutic temozolomide [1]. The NBDHEX analog MC3181 demonstrates comparable submicromolar to low micromolar IC₅₀ values against a panel of human melanoma cell lines but with improved GSTP1-1 selectivity [2]. Notably, NBDHEX and MC3181 show comparable cytotoxic activity in both parental and PD-L1+ A375 cells, with IC₅₀ values in the submicromolar range, indicating that PD-L1 status does not significantly modulate sensitivity to these NBD-based compounds [3].

melanoma cytotoxicity temozolomide IC50 comparison

In Vivo Xenograft Efficacy: NBDHEX Establishes Baseline Activity While Compound 4n Demonstrates Superior Tumor Growth Inhibition in 143b Osteosarcoma Models

NBDHEX has been validated as therapeutically active and safe in mice bearing human melanoma xenografts, establishing a baseline in vivo efficacy profile for the NBD class [1]. A 2021 medicinal chemistry optimization study demonstrated that derivative compound 4n exhibited stronger antitumor activity than NBDHEX in 143b osteosarcoma xenograft models, significantly reducing tumor growth in a dose-dependent manner while maintaining comparable pharmacokinetic characteristics [2]. Additionally, NBDHEX positively interacts with conventional chemotherapeutics including doxorubicin, vincristine, and cisplatin in musculoskeletal sarcoma models, but shows antagonistic effects with methotrexate—a critical interaction profile that must be considered in combination study designs [3].

xenograft osteosarcoma in vivo efficacy tumor growth inhibition 4n

Mechanism of Apoptosis Induction: NBDHEX Triggers Caspase-Dependent Apoptosis in MDR1-Overexpressing Cells via GSTP1-1–JNK/TRAF2 Complex Dissociation

NBDHEX triggers a caspase-dependent apoptotic pathway that is mechanistically unusual in P-glycoprotein-overexpressing multidrug-resistant cells [1]. The primary initiating event is the dissociation of GSTP1-1 from its inhibitory complexes with c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2), thereby restoring TRAF2–ASK1 signaling and leading to simultaneous and prolonged activation of JNK and p38 MAPK pathways [2]. This TRAF2/JNK activation mechanism is shared by the analog MC3181, which similarly reduces viability and activates TRAF2/JNK signaling in U-2OS osteosarcoma cells [3]. However, unlike MC3181—which was specifically optimized for improved GSTP1-1 selectivity and water solubility—NBDHEX's potent GSTM2-2 inhibition may contribute additional off-target pharmacological effects that differentiate its cellular response profile.

apoptosis caspase-dependent MDR JNK TRAF2 GSTP1-1 complex

Optimal Research and Procurement Applications for NBDHEX Based on Quantitative Differentiation Evidence


Multidrug Resistance (MDR) Reversal Studies in P-glycoprotein- or MRP1-Overexpressing Cancer Models

NBDHEX is uniquely validated for studies investigating GSTP1-1–mediated drug resistance reversal. It overcomes MRP1-mediated multidrug resistance in small cell lung cancer with LC₅₀ values of 2.3 ± 0.6 μM (parental H69) versus 4.5 ± 0.9 μM (resistant H69AR), demonstrating minimal cross-resistance [1]. The compound triggers caspase-dependent apoptosis specifically in MDR1/P-glycoprotein-overexpressing leukemia cells (CEM-VBL10) via GSTP1-1–JNK complex dissociation—a mechanism not shared by TLK-series GSH peptidomimetics, which remain susceptible to MRP efflux [2]. Researchers should note NBDHEX's potent GSTM2-2 inhibition (IC₅₀ ≤0.01 μM) when interpreting results in systems where this isoform is co-expressed [3].

Baseline Comparator Studies for Next-Generation GSTP1-1 Inhibitor Development

NBDHEX serves as the essential parent compound and benchmark for SAR studies of NBD-based GSTP1-1 inhibitors. The 2015 Rotili et al. study synthesized and characterized 39 NBDHEX analogs, using NBDHEX as the reference for water solubility (10–100× improvement in optimized analogs), GSTP1-1 selectivity (most analogs showed higher selectivity), and cytotoxicity (compounds 30 and 32 displayed higher toxicity than NBDHEX in U-2OS cells) [1]. Similarly, the 2021 Liu et al. study used NBDHEX as the direct comparator for compound 4n, demonstrating that 4n exhibited stronger antitumor activity in 143b xenograft models while maintaining comparable pharmacokinetics [2]. Procurement of NBDHEX is essential for any laboratory developing or validating novel GSTP1-1 inhibitors to establish comparative benchmarks against the most extensively characterized member of this chemical class [3].

Melanoma Research Requiring Established In Vitro and In Vivo Validation

NBDHEX provides extensively validated activity in melanoma models, with documented IC₅₀ values of 1.2 ± 0.1 μM (Me501) and 2.0 ± 0.2 μM (A375), exceeding temozolomide cytotoxicity by >100× [1]. Both NBDHEX and its analog MC3181 have demonstrated therapeutic activity and safety in mice bearing human melanoma xenografts [2]. Notably, sensitivity to NBDHEX is independent of PD-L1 status, with comparable submicromolar IC₅₀ values observed in both parental and PD-L1+ A375 cells [3]. While MC3181 offers improved GSTP1-1 selectivity and water solubility, NBDHEX remains the appropriate choice when literature precedent, established protocols, or direct comparison to the extensive NBDHEX publication record is prioritized over solubility and selectivity optimization.

GSTP1-1–TRAF2–JNK Signaling Pathway Dissection in Drug-Resistant Osteosarcoma

NBDHEX is mechanistically validated for dissecting the GSTP1-1–TRAF2–JNK signaling axis in osteosarcoma. The compound induces dissociation of both GSTP1-1–TRAF2 and GSTP1-1–JNK complexes, restoring TRAF2–ASK1 signaling and triggering simultaneous, prolonged JNK and p38 MAPK activation in U-2OS osteosarcoma cells regardless of cisplatin sensitivity status [1]. This mechanism is shared by MC3181 but distinguished from GSH peptidomimetics (TLK117, TLK199) that require intracellular GSH conjugation for activity. NBDHEX also induces sustained G2/M cell cycle arrest preceding apoptosis in osteosarcoma models [2]. For combination therapy investigations, NBDHEX exhibits positive interactions with doxorubicin, vincristine, and cisplatin, but documented antagonism with methotrexate—a critical consideration for experimental design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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